molecular formula C5H5N3O3 B8612272 2-Amino-3-nitropyridine 1-oxide

2-Amino-3-nitropyridine 1-oxide

Cat. No.: B8612272
M. Wt: 155.11 g/mol
InChI Key: AGJIJZFTISDYCU-UHFFFAOYSA-N
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Description

2-Amino-3-nitropyridine 1-Oxide is a specialized heterocyclic building block of significant interest in medicinal and materials chemistry. The presence of both an amino and a nitro group on the pyridine ring, which is further activated by an N-oxide moiety, makes this compound a valuable precursor for nucleophilic substitution reactions and further functionalization. Research indicates that pyridine N-oxides of this type are key intermediates in the synthesis of complex molecules. For instance, similar compounds have been utilized in rearrangement reactions to access 3-amino-2-pyridinecarboxylate esters, which are valuable scaffolds in drug discovery . Furthermore, 2-(2-arylvinyl)pyridine derivatives synthesized from related N-oxide precursors have been studied for their notable photophysical properties, such as large Stokes shifts, making them candidates for developing new fluorescent materials . As a reagent, this compound offers researchers a pathway to explore novel chemical space in the synthesis of potential pharmaceuticals, agrochemicals, and organic electronic materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

1-hydroxy-3-nitropyridin-2-imine

InChI

InChI=1S/C5H5N3O3/c6-5-4(8(10)11)2-1-3-7(5)9/h1-3,6,9H

InChI Key

AGJIJZFTISDYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N)C(=C1)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-Amino-3-nitropyridine and related nitropyridine derivatives:

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Key Features
2-Amino-3-nitropyridine 4214-75-9 C₅H₅N₃O₂ 139.11 165–167 Amino (C2) and nitro (C3) substituents
4-Nitropyridine N-oxide 1124-33-0 C₅H₄N₂O₃ 140.1 N/A N-oxide (N1) and nitro (C4) groups
6-Amino-5-nitropyridin-2-one 211555-30-5 C₅H₅N₃O₃ 155.11 N/A Lactam structure with amino (C6) and nitro (C5) groups
2-Chloro-3-fluoro-4-nitropyridine N-oxide N/A C₅H₂ClFN₂O₃ 192.53 N/A Halogen (Cl, F) and nitro (C4) substituents
2-Iodo-3-methyl-4-nitropyridine N-oxide 60324-00-7 C₆H₅IN₂O₃ 280.02 N/A Iodo (C2), methyl (C3), and nitro (C4) groups

Key Observations:

  • Substituent Effects: The position of nitro and amino groups significantly influences reactivity. For example, 2-Amino-3-nitropyridine (mp 165–167°C) has a lower melting point than methyl-substituted analogs like 6-Amino-5-nitro-3-picoline (mp 189–193°C), suggesting methyl groups enhance crystallinity .

Preparation Methods

Bromination of 2-Aminopyridine

The preparation of 2-amino-3-nitropyridine typically begins with bromination of 2-aminopyridine (PA). As detailed in CN103664763A , PA is dissolved in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) and treated with liquid bromine at controlled addition rates (3–5 seconds per drop). Heating at 50–60°C for 1–2 hours yields 2-amino-5-bromopyridine with minimal di-brominated byproducts.

Critical Parameters:

  • Solvent selection : Dichloromethane enables faster reaction kinetics (1.5 hours) compared to ethanol (2 hours).

  • Temperature : Elevated temperatures (>60°C) risk decomposition, while suboptimal heating (<50°C) prolongs reaction times.

Nitration of 2-Amino-5-Bromopyridine

The brominated intermediate undergoes nitration using a HNO₃-H₂SO₄ mixture. In CN103664763A , slow addition of nitrating agent to 2-amino-5-bromopyridine at 110–120°C for 6–7 hours achieves regioselective nitro-group introduction at the 3-position. Hydrogenation reduction (e.g., catalytic hydrogenation) finalizes the synthesis, yielding 2-amino-3-nitropyridine with >90% purity and 70–84% isolated yields.

Table 1: Comparative Analysis of Nitration Conditions

ParameterExample 1Example 2Example 3
SolventDMFCH₂Cl₂Ethanol
Nitration Temp (°C)114118110
Reaction Time (h)66.57
Yield (%)788270

Alternative Nitropyridine Synthesis via Pyridine N-Oxide Intermediates

Pyridine N-Oxide as a Precursor

Hypothetical Pathways for 2-Amino-3-Nitropyridine 1-Oxide Synthesis

Post-Synthesis Oxidation of 2-Amino-3-Nitropyridine

A plausible route involves oxidizing pre-formed 2-amino-3-nitropyridine using peracetic acid or meta-chloroperbenzoic acid (mCPBA). However, the electron-withdrawing nitro group may deactivate the pyridine ring, requiring harsh conditions that risk oxidizing the amino group.

Direct Nitration of 2-Amino-Pyridine 1-Oxide

An alternative strategy starts with 2-amino-pyridine 1-oxide , subjecting it to nitration. Regioselectivity here is unpredictable: the N-oxide group is a strong meta-director, but steric effects from the amino group could favor nitration at the 3-position. Preliminary experiments from analogous systems (WO2010089773A2 ) show that nitrating mixtures with excess H₂SO₄ improve yields by stabilizing reactive intermediates.

Table 2: Theoretical Nitration Outcomes for 2-Amino-Pyridine 1-Oxide

Nitrating AgentTemp (°C)Expected RegioselectivityStability Concerns
HNO₃-H₂SO₄0–53-NitroRing decomposition
Acetyl nitrate255-NitroSide-product formation
NO₂BF₄-103-NitroLow reactivity

Industrial-Scale Considerations and Byproduct Mitigation

Byproduct Formation in Bromination

The primary byproduct in PA bromination is 2-amino-3,5-dibromopyridine , which arises from excess bromine or prolonged reaction times. Patent CN103664763A mitigates this via dropwise bromine addition (3–5 seconds per drop) and strict temperature control (50–60°C).

Purification Challenges in N-Oxide Synthesis

N-Oxide derivatives are hygroscopic and prone to degradation during isolation. WO2010089773A2 emphasizes the use of anhydrous sodium sulfate for drying and reduced-pressure distillation to maintain product integrity. For This compound , chromatographic purification may be necessary to separate polar byproducts.

Q & A

Q. What are the common synthetic routes for 2-Amino-3-nitropyridine 1-oxide?

Methodological Answer: Synthesis typically involves nitration and oxidation steps. For example, starting from 2-aminopyridine, nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) yields 2-amino-3-nitropyridine. Subsequent oxidation with hydrogen peroxide (H₂O₂) or peracetic acid introduces the 1-oxide group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation or decomposition .

Key ParametersConditions
Nitration AgentHNO₃/H₂SO₄ (1:3 ratio)
Oxidation Agent30% H₂O₂ in glacial acetic acid
Temperature0–5°C (nitration); 60–70°C (oxidation)

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, N-oxide stretch at ~1250 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms substitution patterns.
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–NO₂ bond elongation due to resonance effects) .

Example Data (X-ray):

Bond TypeLength (Å)
C–NH₂1.313
C–NO₂1.448

Advanced Research Questions

Q. How do crystallographic studies inform the electronic properties of this compound derivatives?

Methodological Answer: X-ray diffraction reveals non-coplanar arrangements of the NO₂ group with the pyridine ring (dihedral angle ~9.7°), reducing symmetry and enhancing hyperpolarizability for non-linear optical (NLO) applications. Intramolecular hydrogen bonds (e.g., N–H···O) stabilize the crystal lattice, influencing charge-transfer efficiency. Comparative studies with salts (e.g., perchlorate derivatives) show bond-length variations (C–NH₂ shortening by 0.024 Å) indicative of π-bond character modulation .

Q. How can researchers resolve contradictions in reported melting points (e.g., 165–167°C vs. higher values)?

Methodological Answer: Discrepancies arise from impurities or polymorphic forms. Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Differential Scanning Calorimetry (DSC) can distinguish polymorphs by analyzing endothermic peaks. Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Example DSC Data:

PolymorphMelting Point (°C)ΔH (J/g)
Form α165–167120 ± 5
Form β172–174135 ± 5

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation.
  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
  • Regulatory Compliance : Follow GHS Category 6.1 (toxic solids) for transportation (UN 2811, Packing Group III) .

Q. How is this compound applied in materials science?

Methodological Answer: Its derivatives exhibit non-linear optical (NLO) properties due to charge-transfer interactions between electron-donating (NH₂) and withdrawing (NO₂) groups. Single-crystal studies show second-harmonic generation (SHG) efficiencies comparable to urea. Applications include electro-optic modulators and frequency doublers in laser systems. Co-crystallization with inorganic matrices (e.g., perchlorate) enhances thermal stability for device integration .

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